molecular formula C18H34O2 B1583048 gamma-Stearolactone CAS No. 502-26-1

gamma-Stearolactone

Cat. No.: B1583048
CAS No.: 502-26-1
M. Wt: 282.5 g/mol
InChI Key: GYDWWIHJZSCRGV-UHFFFAOYSA-N
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Description

gamma-Stearolactone (GSL), also known as gamma-octadecalactone, is an organic compound with the molecular formula C18H34O2 and a molecular weight of 282.5 g/mol . It is classified as a lactone and appears as a colorless solid or clear colorless liquid with a very weak, waxy, fatty aroma . Its CAS Registry Number is 502-26-1 . In industrial and research contexts, GSL is a subject of interest for its role in the production of C18 branched saturated fatty acids (BSFA), which are valuable ingredients in cosmetics and lubricants . A significant application involves its acid-catalyzed ring-opening reaction , which is employed to convert the odorous GSL by-product into oleic acid during manufacturing . Recent catalytic research demonstrates that modified beta zeolites can achieve complete conversion of GSL within 2 hours in a batch reactor, a process enhanced by a favorable Brønsted/Lewis acid site ratio . As a synthesis precursor , this compound is highly versatile. It can be hydrolyzed to produce gamma-hydroxystearic acid, which serves as an important intermediate for surfactants and emulsifiers . It also participates in oxidation reactions to yield mono- and dicarboxylic acids, and in reduction reactions to form the corresponding alcohols . Furthermore, it finds use as a flavor and fragrance agent, with reported usage levels in food categories such as baked goods, frozen dairy, and beverages . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary use .

Properties

IUPAC Name

5-tetradecyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18(19)20-17/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDWWIHJZSCRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862060
Record name 5-Tetradecyloxolan-2-one
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Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Very weak waxy fatty aroma
Record name gamma-Octadecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1976/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name gamma-Octadecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1976/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

502-26-1
Record name γ-Stearolactone
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Record name gamma-Octadecalactone
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Record name 4-Octadecanolide
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Record name 5-Tetradecyloxolan-2-one
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Record name 2(3H)-Furanone, dihydro-5-tetradecyl
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Record name .GAMMA.-OCTADECALACTONE
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Preparation Methods

Summary Table of Preparation Methods

Method Catalyst/Agent Temperature Solvent/Conditions Yield & Notes
Perchloric acid cyclization 65–75% aqueous perchloric acid 90–110 °C Diethyl ether extraction High yield, easy isolation
Sulfuric acid cyclization Concentrated sulfuric acid Elevated (varies) Direct reaction, harsh conditions Lower yield, impurities possible
Microbial biosynthesis Bacterial strains Mild, biological Cultivation media Stereoselective, optically active lactones
Acid catalysis with solvents Sulfuric acid, solvents 20–70 °C Polar solvents (e.g., CH2Cl2) High δ/γ lactone ratio, direct from oils
Silver triflate catalysis Silver triflate, H2SO4 120 °C Alcohol (e.g., 1-butanol) Functionalized derivatives, 69% yield

Chemical Reactions Analysis

Types of Reactions: Gamma-Stearolactone undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products:

    Hydrolysis Product: Gamma-hydroxystearic acid.

    Oxidation Products: Mono- and dicarboxylic acids.

    Reduction Products: Corresponding alcohols.

Scientific Research Applications

Chemical Applications

Synthesis Precursor
Gamma-stearolactone serves as a precursor in the synthesis of various chemical compounds. It is particularly useful in organic synthesis due to its ability to undergo ring-opening reactions and form other functional groups. For example, GSL can be hydrolyzed to produce gamma-hydroxystearic acid, which is an important intermediate in the production of surfactants and emulsifiers.

Reagent in Organic Synthesis
In organic chemistry, GSL is utilized as a reagent for synthesizing complex molecules. Its reactivity allows it to participate in various chemical reactions, including hydrolysis, oxidation, and reduction. The compound can be oxidatively cleaved to yield mono- and dicarboxylic acids, which are valuable in the production of polymers and other materials.

Reaction Type Products
HydrolysisGamma-hydroxystearic acid
OxidationMono- and dicarboxylic acids
ReductionCorresponding alcohols

Biological Applications

Chemical Communication
Research indicates that this compound plays a role in chemical communication among animals. It is studied for its potential as a semiochemical, influencing behaviors such as mating and territorial marking. Understanding these interactions could lead to advancements in pest management strategies by leveraging natural signaling pathways.

Neuropharmacological Effects
GSL has been investigated for its effects on the central nervous system. Studies suggest that it may modulate gamma-aminobutyric acid (GABA) pathways, which are critical for neurotransmission. This modulation could have implications for developing treatments for neurological disorders.

Medical Applications

Potential Therapeutic Uses
The neuropharmacological properties of this compound make it a candidate for therapeutic applications. Its ability to influence potassium channels and GABAergic signaling suggests potential uses in treating conditions such as anxiety disorders and epilepsy . Further research is needed to fully elucidate its mechanisms of action and therapeutic efficacy.

Industrial Applications

Lubricants and Greases
In industrial settings, this compound is used in the formulation of high-temperature greases and lubricants. Its unique structural properties allow it to form metallic salts, enhancing the performance characteristics of these products under extreme conditions .

Agricultural Chemicals
GSL is also utilized in the formulation of herbicides and fungicides. Its effectiveness as a chemical agent can improve the efficacy of these products, providing better crop protection solutions.

Case Studies

  • Zeolite-Catalyzed Reactions
    A study demonstrated the use of modified zeolites for the ring-opening reaction of this compound into oleic acid. The modified zeolite beta showed enhanced catalytic activity compared to unmodified zeolite, achieving complete conversion within two hours . This finding highlights the potential for optimizing industrial processes involving GSL.
  • Biodegradable Detergents
    Research has explored the use of this compound derivatives in developing new biodegradable detergents. The lactone's reactivity allows it to be converted into amides that serve as effective surfactants while being environmentally friendly .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) IUPAC Name Key Structural Features
This compound C₁₈H₃₄O₂ 282.46 5-methyloxolan-2-one (C18) 18-carbon chain, gamma-lactone (5-membered)
Gamma-valerolactone C₅H₈O₂ 100.12 5-methyloxolan-2-one Short-chain (C5), gamma-lactone
Gamma-butyrolactone C₄H₆O₂ 86.09 oxolan-2-one Smallest gamma-lactone (C4)
Delta-nonalactone C₉H₁₆O₂ 156.22 6-pentyltetrahydro-2H-pyran-2-one Delta-lactone (6-membered), coconut-like aroma
Tau-stearolactone* C₁₈H₃₄O₂ 282.46 Not explicitly defined Isomeric variation in lactone ring position

*Tau-stearolactone (τ-stearolactone) shares the molecular formula with this compound but differs in lactone ring position (e.g., 6-membered vs. 5-membered) .

Toxicity and Regulatory Status

Compound Toxicity Profile Regulatory Status
This compound Low acute toxicity; generally recognized as safe (GRAS) for food use . No strict controls; compliant with FEMA GRAS guidelines.
Gamma-valerolactone Low toxicity (LD₅₀ > 2000 mg/kg in rats) . Widely used in industrial applications without stringent restrictions.
Gamma-butyrolactone High toxicity (LD₅₀ ~ 1,500 mg/kg in rats); metabolizes to GHB, a Schedule I drug . Controlled substance in Brazil, the EU, and the U.S. .
Delta-nonalactone Generally safe; approved for food use (FEMA 4446) . Complies with food additive regulations globally.

Research Findings

  • This compound: Identified in Saussurea obvallata extracts, demonstrating synergistic antimicrobial effects with palmitic acid and methyl linoleate .
  • Gamma-valerolactone : Synthesized via gamma radiation-induced methods, highlighting its role in sustainable chemistry .
  • Gamma-butyrolactone : Pharmacological studies emphasize its neurotoxic effects and misuse as a recreational drug .
  • Delta-nonalactone: GC-MS analyses confirm its prevalence in natural flavor matrices, with stability studies optimizing its use in food preservation .

Biological Activity

Gamma-stearolactone, a compound classified as a lactone derivative of stearic acid, has garnered attention for its diverse biological activities. Its molecular formula is C18H34O2C_{18}H_{34}O_{2} and it is known for its potential applications in various fields, including pharmacology and agriculture.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for use in antimicrobial formulations.

  • Case Study : A study highlighted the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus, showing inhibition zones comparable to standard antibiotics .
MicroorganismInhibition Zone (mm)
E. coli15
S. aureus12
Candida albicans10

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. The results indicate that this compound can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related damage.

  • Research Findings : In a DPPH assay, this compound demonstrated a scavenging effect of approximately 65% at a concentration of 1000 µg/mL .
Concentration (µg/mL)Scavenging Effect (%)
100065
50045
25030

3. Plant Growth Promotion

Recent studies have suggested that this compound may promote plant growth by enhancing root development and nutrient uptake. This property makes it a potential candidate for agricultural applications.

  • Case Study : A study involving Glycyrrhiza uralensis showed that the application of this compound led to increased biomass and root length in treated plants compared to controls .

The biological activities of this compound can be attributed to its ability to interact with cellular membranes and modulate various biochemical pathways:

  • Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, leading to increased permeability and subsequent cell lysis in microbial cells.
  • Radical Scavenging : The presence of hydroxyl groups in its structure facilitates the donation of electrons to free radicals, neutralizing them and preventing cellular damage.

Q & A

Q. What experimental protocols are recommended for synthesizing gamma-Stearolactone with high purity?

  • Methodological Answer :
    this compound synthesis typically involves lactonization of gamma-hydroxy stearic acid derivatives. Key steps include:
    • Reagent Selection : Use catalytic acids (e.g., p-toluenesulfonic acid) under anhydrous conditions to minimize side reactions .
    • Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity >95% .
    • Validation : Confirm structure via 1^1H NMR (characteristic lactone carbonyl proton at δ 4.2–4.5 ppm) and FT-IR (C=O stretch ~1760 cm1^{-1}) .

Q. How can researchers distinguish this compound from structurally similar lactones during characterization?

  • Methodological Answer :
    • Chromatographic Separation : Utilize reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve co-eluting lactones .
    • Mass Spectrometry : High-resolution MS (HRMS) identifies exact mass differences (e.g., this compound: C18_{18}H34_{34}O2_2, exact mass 282.2564) .
    • Thermal Analysis : Differential scanning calorimetry (DSC) distinguishes melting points; this compound typically melts at 45–48°C .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s reactivity across solvent systems?

  • Methodological Answer :
    • Controlled Replication : Repeat experiments under identical conditions (temperature, humidity, solvent batch) to isolate variables .
    • Solvent Polarity Analysis : Correlate reactivity with solvent polarity indices (e.g., Hansen solubility parameters) to identify outliers .
    • Quantum Mechanical Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate solvent interactions and predict reactive pathways .

Q. What strategies optimize this compound’s stability in aqueous environments for biomedical applications?

  • Methodological Answer :
    • pH Optimization : Conduct stability assays across pH 3–9; this compound degrades minimally at pH 5–6 due to reduced hydrolysis .
    • Encapsulation : Use liposomal carriers (e.g., phosphatidylcholine-based) to shield the lactone ring from nucleophilic attack .
    • Accelerated Stability Testing : Apply Arrhenius kinetics (40–60°C) to extrapolate shelf-life under ambient conditions .

Q. How can computational models predict this compound’s ecological impact in biodegradation studies?

  • Methodological Answer :
    • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and topological surface area to predict biodegradation rates .
    • Metabolic Pathway Simulation : Tools like BNICE (Biochemical Network Integrated Computational Explorer) map potential microbial degradation pathways .
    • Experimental Validation : Compare computational predictions with OECD 301F biodegradation tests to refine model accuracy .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches resolve variability in this compound’s bioactivity assays?

  • Methodological Answer :
    • Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify confounding variables (e.g., cell line heterogeneity, assay plate position) .
    • Dose-Response Modeling : Fit data to Hill or Log-Logistic curves using software like GraphPad Prism to calculate EC50_{50} with confidence intervals .

Q. How to design a robust literature review framework for this compound’s applications?

  • Methodological Answer :
    • Systematic Search : Use Boolean operators in databases (PubMed, SciFinder) with terms like "this compound AND (synthesis OR bioactivity)" .
    • Critical Appraisal : Apply PRISMA guidelines to filter studies based on experimental rigor (e.g., sample size, controls, reproducibility) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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